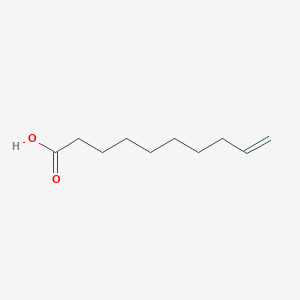

9-Decenoic acid

Description

De Novo Biosynthesis Mechanisms in Biological Systems

De novo synthesis is the creation of complex molecules from simple precursors. In the context of 9-decenoic acid, this process has been observed in various organisms. For instance, feeding experiments with Cylindrocladium licheniforme have shown that decanoic acid serves as a precursor in the biosynthesis of more complex molecules, indicating a pathway for the formation of the ten-carbon backbone. nih.gov

In some bacteria and yeasts, the fatty acid de novo synthetases exhibit specificity towards certain acyl-CoA primers, which influences the types of fatty acids produced. researchgate.net While direct evidence for de novo synthesis of this compound is specific to certain organisms, the general principles of fatty acid synthesis provide a framework for its potential creation from acetyl-CoA and malonyl-CoA precursors.

Enzymatic Transformations and Precursor Utilization

The transformation of precursor molecules is a key aspect of this compound metabolism. In engineered E. coli, this compound can be converted to 9-decenoyl-CoA, which then serves as a substrate for further enzymatic reactions. escholarship.org This highlights the role of acyl-CoA ligases in activating this compound for subsequent metabolic steps. escholarship.org

The biocatalytic conversion of decanoic acid to trans-2-decenoic acid in E. coli involves a modified β-oxidation pathway. mdpi.com Key enzymes in this process include acyl-CoA synthetase (FadD), acyl-CoA dehydrogenase (FadE), and acyl-CoA thioesterase (YdiI), which work in concert to produce the unsaturated fatty acid. mdpi.com

Catabolic Routes and Degradation Pathways, including β-oxidation

The primary route for the breakdown of fatty acids, including this compound, is β-oxidation. This process involves the sequential removal of two-carbon units from the fatty acid chain. In the context of medium-chain fatty acids like this compound, this pathway is crucial for energy production. hmdb.canih.gov

In some organisms, β-oxidation is also a key part of biosynthetic pathways. For example, in honeybees, longer-chain fatty acids are shortened via β-oxidation to produce the 10-carbon precursors for queen pheromones. mdpi.com The efficiency of β-oxidation can be influenced by the structure of the fatty acid, including the position of double bonds. nih.gov

Defects in mitochondrial β-oxidation can lead to the accumulation of unsaturated fatty acid intermediates, including decenoic acid isomers. nih.gov This underscores the importance of a fully functional β-oxidation pathway for normal fatty acid metabolism. nih.gov

Positional Isomer Specificity in Metabolic Conversions

The position of the double bond in a fatty acid can significantly impact its metabolism. Studies on positional isomers of octadecenoic acid have shown differences in their accumulation and catabolic rates. nih.gov Although this research was not on decenoic acid specifically, it suggests that the metabolism of this compound could differ from its other positional isomers, such as 2-decenoic or 3-decenoic acid.

Human adipose tissue contains various positional isomers of decenoic acid, including 7-, 8-, and this compound. nih.govresearchgate.net The predominance of the cis-9-isomer across different chain lengths suggests a metabolic preference for this configuration. nih.gov

Interkingdom and Interspecies Metabolic Interactions

This compound and its isomers can act as signaling molecules in the complex interactions between different species and even kingdoms. For instance, trans-2-decenoic acid, produced by the bacterium Streptococcus mutans, can inhibit the growth of the fungus Candida albicans. nih.govwikipedia.org

In the context of spontaneous fermentation, the concentration of this compound can increase significantly due to the metabolic activity of various microbes. mdpi.compreprints.org This suggests that interspecies metabolic interactions can lead to the production of this fatty acid. mdpi.compreprints.org Furthermore, cis-2-decenoic acid, produced by Pseudomonas aeruginosa, is a diffusible signal factor involved in biofilm dispersal and inter-kingdom signaling. frontiersin.org These interactions are crucial for shaping microbial communities and can influence the virulence of pathogenic organisms. nih.govacs.orgnih.gov

Propriétés

IUPAC Name |

dec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h2H,1,3-9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAVLLBUVKBTBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162685 | |

| Record name | 9-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a very waxy, somewhat fruity and milky odour | |

| Record name | 9-Decenoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20138 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 9-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 9-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

269.00 to 271.00 °C. @ 760.00 mm Hg | |

| Record name | 9-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol | |

| Record name | 9-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.893-0.913 (20°) | |

| Record name | 9-Decenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/655/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

14436-32-9 | |

| Record name | 9-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14436-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Decenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014436329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-DECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2E27P3TGK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Decenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031003 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biological Occurrence and Natural Distribution of 9-decenoic Acid

Endogenous Presence in Eukaryotic Organisms

Identification in Mammalian Metabolome Profiles and Tissues

9-Decenoic acid, also known as caproleic acid, is classified as a medium-chain fatty acid, characterized by an aliphatic tail of four to twelve carbon atoms. It has been identified in human adipose tissue as one of several positional isomers of decenoic acid. ebi.ac.uk Specifically, studies have shown the presence of 7-decenoic, 8-decenoic, and 9-decenoic acids in human depot fat. ebi.ac.uk Among the even-numbered monounsaturated fatty acids from C10 to C18, the cis-9-isomer is predominant. ebi.ac.uk The Human Metabolome Database lists this compound as a known metabolite. nih.govwikidata.org

Distribution within Diverse Plant Systems and Fungal Species

In the plant kingdom, this compound has been noted in the context of enzyme inhibition studies. For instance, it has been used to investigate lauric acid in-chain hydroxylation in microsomes from Jerusalem artichoke tubers (Helianthus tuberosus L.). nih.gov Research has shown that this compound can inactivate the lauric acid in-chain hydroxylase enzyme in this plant. nih.gov It is also recognized as a fragrance ingredient with antibacterial properties. researchgate.net

Within the fungal kingdom, this compound has been reported in Xerula pudens and Xerula longipes. nih.gov Furthermore, some fungi produce volatile organic compounds (VOCs), and while 1-octen-3-ol is the most commonly reported, the profiles are complex and vary by species and conditions. researchgate.net For example, 10-oxo-trans-8-decenoic acid is a metabolite of the mushrooms Agaricus bisporus and Pleurotus pulmonarius. wikipedia.org

Secretion in Insect Pheromonal Contexts, exemplified by Apis mellifera

In the honey bee, Apis mellifera, chemical communication through pheromones is crucial for social organization. agriculturejournals.cz While 9-oxo-2-decenoic acid (9-ODA) is a primary component of the queen retinue pheromone and acts as a sex attractant, other related fatty acids are also significant. agriculturejournals.cznih.govwikipedia.orgpnas.orgbritannica.com The mandibular glands of queen bees produce ω-1-hydroxylated decenoic acids like 9-ODA and 9-hydroxydec-2-enoic acid (9-HDA). mdpi.com In contrast, worker bee mandibular glands primarily produce ω-hydroxylated decenoic acids, such as 10-hydroxy-2-decenoic acid (10-HDA), a key nutritional component for larvae. mdpi.com

Detection in Fermented Products and Derived Food Matrices

Isolation and Characterization in Yeast and Beer

This compound has been positively identified in both beer and yeast. tandfonline.comtandfonline.com Initially, a fatty acid found in beer was tentatively identified as isoundecanoic acid based on its gas chromatographic retention time. tandfonline.com However, further analysis using mass spectrometry confirmed its identity as this compound. tandfonline.comtandfonline.com This fatty acid can be present in beer at concentrations as high as 0.2 mg/L. tandfonline.com Studies on different yeast strains used in brewing have shown varying production levels of this compound. nih.govmdpi.comoup.com For instance, mixed-culture fermentation with Pichia kluyveri and Saccharomyces cerevisiae can significantly produce this compound. mdpi.com

Identification in Dairy Products, including Heated Butter

This compound is a recognized flavor component in dairy products, contributing to creamy, milky, and waxy notes. thegoodscentscompany.combedoukian.comperfumerflavorist.comknowde.com It has been isolated from butter, particularly heated butter. tandfonline.com While other decenoic acid isomers are also formed during the heating of butter, it is suggested that this compound originates from the corresponding triglycerides that are major components of butter. tandfonline.com Its presence is considered excellent for butter and for enhancing waxy notes in cheese flavors. bedoukian.comperfumerflavorist.com

Biological Activities and Cellular Mechanisms of 9-decenoic Acid

Elucidation of Cellular Signaling Cascades

Regulation of Cellular Proliferation, Differentiation, and Apoptosis

Research indicates that various fatty acids and their metabolites can influence cellular differentiation and apoptosis, though outcomes can differ based on experimental conditions. nih.gov For instance, some studies have shown that certain polyunsaturated fatty acids can promote differentiation. nih.gov In the context of cancer cells, a related compound, 10-hydroxy-2-decenoic acid (10-H2DA), has been observed to inhibit the proliferation of breast cancer cells and induce apoptosis. scienceasia.org This effect was linked to the suppression of the oncoprotein c-MYC and activation of the tumor suppressor p53, leading to cell cycle arrest at the G1/S phase. scienceasia.org

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis. It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. thermofisher.combio-rad-antibodies.com The intrinsic pathway involves the release of factors like cytochrome c from mitochondria, leading to the activation of caspase-9, an initiator caspase. bio-rad-antibodies.comnih.gov Caspase-9 then activates effector caspases, such as caspase-3, which execute the dismantling of the cell. nih.govfrontiersin.org While direct studies on 9-decenoic acid's role in these specific caspase pathways are not detailed, the broader family of fatty acids is known to modulate these processes. nih.gov For example, some fatty acids have been shown to increase apoptosis, while others have inhibitory effects. nih.gov

It is important to note that the effects of fatty acids on these cellular processes are highly dependent on the cell type, concentration, and experimental conditions. nih.gov

Modulation of Endocrine and Hormone Signaling Pathways

This compound and its derivatives can act as signaling molecules, potentially interacting with various cellular receptors. ontosight.ai Some related fatty acids have been shown to have estrogenic activities. ingentaconnect.com For instance, 10-hydroxy-2-decenoic acid (10-H2DA), a major component of royal jelly, has been found to interact with estrogen receptors. ingentaconnect.commdpi.com These lipids can activate transcription dependent on the estrogen responsive element and promote the proliferation of estrogen-sensitive cells. ingentaconnect.com

In the context of social insects like the honeybee, specific derivatives of decenoic acid are crucial components of queen pheromones that regulate colony social structure. wikipedia.orgnih.gov For example, 9-oxo-2-decenoic acid (9-ODA), also known as queen substance, inhibits the development of ovaries in worker bees. wikipedia.orgnih.gov The synthesis of these pheromones is linked to the endocrine system, with juvenile hormone influencing their production. frontiersin.org While these examples are from insects, they highlight the role of decenoic acid derivatives as potent hormone-like signaling molecules.

Influence on Metabolic Homeostasis and Energetic Processes

Involvement in Lipid and Fatty Acid Metabolism Regulation

This compound, as a medium-chain fatty acid (MCFA), is involved in lipid and fatty acid metabolism. hmdb.ca MCFAs have distinct metabolic characteristics compared to long-chain fatty acids (LCFAs). frontiersin.org They are more efficiently oxidized and less likely to cause the lipid accumulation associated with conditions like non-alcoholic fatty liver disease (NAFLD). mdpi.com

Studies on related MCFAs, such as decanoic acid, have shown they can promote a balanced metabolic profile in liver cells. mdpi.com In animal models, decanoic acid has been found to enhance fatty acid oxidation in skeletal muscle by activating peroxisome proliferator-activated receptor-δ (PPAR-δ), which upregulates the expression of uncoupling protein 3 (UCP3). frontiersin.org This suggests a role for decenoic acid and related compounds in regulating energy expenditure and lipid metabolism. Furthermore, research indicates that dietary intake of decanoic acid may be associated with improved glucose tolerance and insulin sensitivity. frontiersin.org

Induction of Autophagosome Formation and Autophagic Flux

Autophagy is a cellular process that removes damaged organelles and protein aggregates, and it is crucial for cellular homeostasis. nih.gov Decanoic acid, a closely related saturated fatty acid, has been shown to induce autophagy. nih.govresearchgate.net Studies using the model organism Dictyostelium discoideum have demonstrated that treatment with decanoic acid leads to the formation of autophagosomes and modulates autophagic flux, even in high glucose conditions. nih.govresearchgate.net This effect is associated with the increased expression of autophagy-related genes, such as Atg1 and Atg8. nih.govresearchgate.net

The induction of autophagy by decanoic acid is considered a specific effect, as the similar medium-chain fatty acid octanoic acid does not produce the same result. nih.govresearchgate.net This suggests that the cellular machinery for autophagy can distinguish between structurally similar fatty acids. The ability of decanoic acid to induce autophagy is thought to be linked to its inhibition of the mTORC1 signaling pathway. mdpi.com

Downregulation of Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling

The mechanistic target of rapamycin complex 1 (mTORC1) is a key cellular sensor that regulates cell growth, proliferation, and autophagy in response to nutrient availability. nih.govfrontiersin.org Hyperactivation of mTORC1 signaling is implicated in various diseases. nih.gov

Research has demonstrated that decanoic acid can inhibit mTORC1 activity. nih.govnih.gov This inhibition occurs independently of glucose and insulin signaling, suggesting a distinct molecular mechanism. nih.govnih.gov Studies in Dictyostelium have shown that decanoic acid reduces mTORC1 activity, and this finding has been validated in mammalian systems, including rat brain tissue and human astrocytes. nih.govresearchgate.net The inhibitory effect of decanoic acid on mTORC1 is structurally specific, as octanoic acid does not have the same impact. nih.gov The proposed mechanism involves the inhibition of the p97/VCP protein, an activator of mTORC1. frontiersin.org By downregulating mTORC1, decanoic acid can trigger downstream effects, including the induction of autophagy. mdpi.comfrontiersin.org This positions this compound and related compounds as potential modulators of this critical signaling pathway.

Interactions with Microbial Pathogens and Commensals

Intrinsic Antibacterial and Antifungal Activities

This compound, a medium-chain fatty acid also known as caproleic acid, possesses inherent antimicrobial properties. biosynth.com As a monounsaturated fatty acid, its structure allows it to interact with and potentially disrupt microbial cell membranes, a common mechanism for fatty acid antibacterial action. Research and patent literature have described this compound and its salts and esters as having significant antimicrobial activity against a broad spectrum of microorganisms. google.com This includes various bacteria and fungi, such as those that can cause spoilage in industrial products or are pathogenic to humans. google.com

The compound has been found to be effective in controlling microbial growth, which can involve inhibiting the propagation of microbes or eliminating pathogenic microorganisms. google.com Its activity extends to fungi like Candida albicans, Aspergillus spp., and Trichophyton spp., as well as various bacteria. google.com The general antimicrobial efficacy of medium-chain fatty acids is well-documented, with their lipophilic nature enabling them to interfere with the cellular processes of pathogens. mdpi.com While broad-spectrum activity is cited, detailed studies on the minimum inhibitory concentrations (MIC) of pure this compound against a wide array of specific pathogens are not as extensively published as for other fatty acids. However, its potential as an antimicrobial agent is recognized, particularly in applications like preservatives for commercial and industrial products. google.com

Mechanisms of Biofilm Dispersal and Quorum Sensing Modulation

The ability to disrupt microbial biofilms and interfere with quorum sensing (QS), the chemical communication system between bacterial cells, is a significant area of antimicrobial research. Much of the research in this area has focused on an isomer of this compound, namely cis-2-decenoic acid . This molecule, first identified as a messenger produced by Pseudomonas aeruginosa, is a potent inducer of biofilm dispersal across a wide range of Gram-positive and Gram-negative bacteria and even the fungus Candida albicans. wikipedia.orgwikidata.orgsigmaaldrich.com Cis-2-decenoic acid functions as a signaling molecule that can trigger established biofilms to break apart, causing the bacteria to revert to a free-swimming, planktonic state. sigmaaldrich.com

This fatty acid signal is involved in both intra- and inter-species communication, regulating biofilm development, virulence, and motility. easychem.org It is important to note that this well-documented activity is specific to the cis-2- isomer. There is currently a lack of substantial scientific evidence demonstrating that this compound itself possesses the same specific biofilm-dispersing or quorum sensing-modulating capabilities attributed to cis-2-decenoic acid. Therefore, while the decenoic acid structure is central to this activity, the specific location of the double bond is critical for the signaling function.

Implications for Microbial Community Dynamics in Host Systems

The presence and concentration of fatty acids like this compound can influence the composition and function of microbial communities. In environments such as fermented foods, the metabolic activity of microbes leads to changes in the chemical landscape, including the production of various fatty acids. For instance, studies on the spontaneous fermentation of Jerusalem artichoke juice have shown a significant increase in the concentration of this compound post-fermentation. This shift in fatty acid profile correlates with changes in the microbial diversity, suggesting a role for these compounds in shaping the community dynamics.

While direct studies on the impact of this compound on the gut microbiome are limited, the broader class of medium-chain fatty acids (MCFAs) is known to influence host-microbe interactions. The human microbiome itself is a vast source of chemical compounds that mediate coexistence and influence host physiology. nih.gov The antimicrobial properties of this compound suggest it could play a role in competitive interactions within a microbial community, potentially inhibiting the growth of certain species while allowing others to thrive. This modulation of the microbial balance could have implications for host health, although more research is needed to understand the specific effects of this compound on complex host-associated microbial ecosystems.

Immunomodulatory and Anti-inflammatory Properties

The immunomodulatory and anti-inflammatory potential of fatty acids is an area of intense study. For this compound specifically, direct research is limited. However, studies on its saturated counterpart, decanoic acid (capric acid), and other related medium-chain fatty acids provide some context. Research comparing short-chain fatty acids (SCFAs) and medium-chain fatty acids (MCFAs) has revealed divergent immunomodulatory effects. nih.gov One study demonstrated that decanoic acid, representing MCFAs, could augment inflammatory responses through Toll-like receptor 2 (TLR2), in contrast to the anti-inflammatory effects often seen with SCFAs. nih.gov In the presence of Candida albicans, decanoic acid was shown to increase the levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNFα, while decreasing the anti-inflammatory cytokine IL-10. nih.gov

Modulation of Inflammatory Responses in Biological Models

Direct evidence for the modulation of inflammatory responses by this compound in biological models is not well-documented in publicly available research. Much of the research on the anti-inflammatory properties of related compounds comes from studies of royal jelly, a product from honeybees. Royal jelly contains a variety of fatty acids, most notably 10-hydroxy-2-decenoic acid (10-HDA), which has demonstrated significant anti-inflammatory and immunomodulatory activities in various in vitro and in vivo models. nih.govd-nb.info For example, 10-HDA has been shown to inhibit pro-inflammatory cytokine production in human colon cancer cells and modulate dendritic cell-mediated immune responses. d-nb.infolarodan.com

Given the structural similarities, it is plausible that this compound could have immunomodulatory effects, but without direct studies, this remains speculative. The research on decanoic acid suggests that medium-chain fatty acids can indeed influence inflammatory pathways, although the effects may be pro-inflammatory depending on the context and specific fatty acid. nih.gov Further investigation is required to elucidate the specific role, if any, of this compound in modulating inflammatory responses in biological systems.

Pheromonal Functions and Behavioral Regulation in Organisms

The role of decenoic acid derivatives as pheromones is well-established, particularly in honey bees (Apis mellifera). However, it is crucial to distinguish this compound from its more famous oxidized derivative, (E)-9-oxo-2-decenoic acid (9-ODA), also known as the queen substance. nih.govnih.gov 9-ODA is the primary pheromone produced in the mandibular glands of the queen bee and is central to the social regulation of the colony. nih.govthegoodscentscompany.com

9-ODA has multiple functions: it acts as a sex attractant for drones during mating flights, inhibits the development of ovaries in worker bees, and suppresses the rearing of new queens, thereby maintaining the queen's dominance. nih.govthegoodscentscompany.comnih.gov This pheromonal activity is highly specific to the 9-oxo-trans-2-enoic structure.

There is no significant evidence to suggest that this compound itself functions as a primary pheromone for behavioral regulation in honey bees or other organisms in the way that 9-ODA does. The biological activity is tied to the ketone group at the 9-position and the trans configuration of the double bond at the 2-position. While this compound is a structural precursor in a general sense, it does not elicit the same complex social and reproductive behaviors that are triggered by the queen substance, 9-ODA. nih.gov

Queen Honeybee Pheromone System (QMP) and Colony Social Structure

The QMP, with 9-ODA as a key constituent, functions as both a releaser and a primer pheromone. agriculturejournals.czresearchgate.netcabidigitallibrary.org As a releaser pheromone, it elicits immediate behavioral responses, most notably the "retinue response," where worker bees are attracted to the queen, forming a court around her to lick and groom her. agriculturejournals.czup.ac.zabiochemjournal.com This contact is the primary mechanism for disseminating the pheromone throughout the colony, ensuring all members are aware of the queen's presence and health. wikipedia.org The continuous circulation of QMP fosters colony cohesion and a sense of belonging to the queen. wikipedia.orgbiochemjournal.com During swarming, the emission of 9-ODA increases significantly, acting as a "homing beacon" to keep the colony unified. vulcanchem.com

As a primer pheromone, 9-ODA induces long-term physiological changes in the recipient worker bees. agriculturejournals.czresearchgate.net Its most critical primer effect is the physiological inhibition of ovary development in worker bees, rendering them functionally sterile and preventing the rearing of new queens. pnas.orgresearchgate.netwikipedia.orgroyalsocietypublishing.org This reproductive suppression is a cornerstone of the division of labor within the hive, where a single queen is responsible for all reproduction, while thousands of sterile female workers perform tasks essential for colony maintenance. pnas.organtwiki.org The absence of the queen, and therefore her pheromones, prompts workers to construct new queen cells to raise a replacement. wikipedia.organtwiki.org

The perception of 9-ODA by worker and drone bees is mediated by specific olfactory receptors in their antennae. wikipedia.org Research has identified a specific odorant receptor, AmOr11, which responds with high specificity to 9-ODA and not to other components of the QMP or floral scents. pnas.orgpnas.org This receptor triggers neural pathways that ultimately regulate social behaviors and physiological states like sterility. vulcanchem.com While 9-ODA is a powerful signal on its own, its effects are often enhanced synergistically by other compounds in the QMP blend, such as (R)- and (S)-9-hydroxy-(E)-2-decenoic acid (9-HDA) and methyl p-hydroxybenzoate (HOB). wikipedia.orgagriculturejournals.czvulcanchem.com

Influence on Reproductive Physiology and Behavior of Insects

Beyond its role in social organization, this compound derivatives, particularly 9-ODA, profoundly influence the reproductive physiology and behavior of insects, most notably the honeybee. pnas.org One of its most significant functions is as a sex pheromone. agriculturejournals.czresearchgate.net Virgin queens release 9-ODA to attract male drones from long distances during their nuptial flights, a critical event for the queen's insemination and the future of the colony. pnas.orgcabidigitallibrary.orgnih.gov Drones possess highly specialized olfactory systems, with antennae that are significantly larger and have more sensory placoid sensilla compared to worker bees, enhancing their ability to detect 9-ODA from up to 60 meters away. nih.gov The detection of 9-ODA by the drone's olfactory receptor AmOr11 initiates the behavioral cascade of pursuing and mating with the queen. wikipedia.org

The primary influence of 9-ODA on reproductive physiology is its role in regulating the reproductive division of labor by suppressing oogenesis in worker bees. ekb.egbritannica.com This primer effect ensures that workers remain focused on colony maintenance tasks rather than engaging in their own reproduction. biochemjournal.com Studies have shown that 9-ODA is a potent inhibitor of worker ovary activation. ekb.egasianscientist.com Research on the Asian honeybee, Apis cerana, demonstrated that 9-ODA, along with 9-HDA, strongly suppresses ovary activation in young workers, even when ovary development is stimulated by royal jelly. asianscientist.com In fact, 9-ODA alone can suppress ovary activation to a degree similar to or greater than the complete pheromone mixture, highlighting its role as the primary signal mediating worker fertility. asianscientist.com

This inhibitory effect is dose-dependent and is linked to the regulation of key physiological pathways. vulcanchem.com Exposure to 9-ODA can lead to changes in the endocrine organs via the brain's mushroom bodies and is thought to be mediated through alterations in juvenile hormone (JH) levels. wikipedia.org Furthermore, the synthesis of queen-specific pheromones like 9-ODA is linked to the gemini transcription factor; modifying this gene's expression can lead to ovary activation and an increase in the production of these queen-like compounds in workers. frontiersin.org This demonstrates a direct link between genetic regulation, pheromone production, and reproductive status. frontiersin.org While 9-ODA is the principal component for this reproductive suppression, its full efficacy is often achieved in concert with other QMP compounds, which are required for complete inhibition of worker ovary development. up.ac.zawikipedia.orgekb.eg

Research on 9-decenoic Acid Derivatives and Isomers

Biological Activities of Hydroxylated Decenoic Acids (e.g., 9-HDA, 10-HDA)

Hydroxylated decenoic acids, notably 9-hydroxy-2-decenoic acid (9-HDA) and 10-hydroxy-2-decenoic acid (10-HDA), exhibit a variety of biological functions.

9-Hydroxy-2-decenoic acid (9-HDA) is a significant component of the queen honeybee's mandibular pheromone. up.ac.zamdpi.com It works in conjunction with other compounds to regulate social order within the colony. mdpi.com For instance, it acts synergistically with 9-oxo-2-decenoic acid (9-ODA), methyl p-hydroxybenzoate (HOB), and 4-hydroxy-3-methoxyphenylethanol (HVA) to inhibit worker ovary development. up.ac.zamdpi.com While 9-HDA on its own does not attract drones, when combined with 9-ODA, it enhances the frequency of drone contact with queen-baited dummies, suggesting a role as a close-range pheromone in courtship and copulation. nih.gov The (9S)-enantiomer of 9-HDA is the biologically active form in honeybee systems. Beyond its role in insect communication, 9-HDA has been investigated for other biological activities, including antibacterial and anti-inflammatory properties. Its antibacterial action is thought to stem from its ability to disrupt bacterial cell membranes.

10-Hydroxy-2-decenoic acid (10-HDA) is the primary lipid component of royal jelly, a substance fed to queen bee larvae. medchemexpress.comontosight.ai This fatty acid is credited with many of the health-promoting properties of royal jelly. medchemexpress.commdpi.com Research has demonstrated that 10-HDA possesses a wide array of pharmacological activities, including antitumor, anti-inflammatory, immunomodulatory, and antimicrobial effects. mdpi.comresearchgate.net It has been shown to inhibit the proliferation of certain cells and to have antiangiogenic effects by hindering cell proliferation and migration. chemfaces.com Furthermore, 10-HDA can activate AMPK and enhance glucose uptake. chemfaces.com Studies have also indicated its potential in preventing UVA-induced skin damage by inhibiting the expression of matrix metalloproteinases MMP-1 and MMP-3. chemfaces.com The biological activities of 10-HDA are attributed to its unique structure, which includes a hydroxyl group at the 10th carbon. ontosight.ai This compound has also been found to enhance the fluidity of erythrocyte membranes. itjfs.com

Table 1: Biological Activities of Hydroxylated Decenoic Acids

| Compound | Primary Source | Key Biological Activities in Insects | Other Investigated Biological Activities |

|---|---|---|---|

| 9-HDA | Queen honeybee mandibular glands | Component of queen retinue pheromone, inhibits worker ovary development (synergistically), acts as a close-range courtship pheromone. up.ac.zamdpi.comnih.gov | Antibacterial, anti-inflammatory. |

| 10-HDA | Royal jelly | - | Antitumor, anti-inflammatory, immunomodulatory, antimicrobial, antiangiogenic, prevents UVA-induced skin damage. medchemexpress.commdpi.comresearchgate.netchemfaces.com |

Biological Activities of Oxo-Decenoic Acids (e.g., 9-Keto-2-decenoic acid, 9-ODA)

Oxo-decenoic acids, particularly 9-oxo-2-decenoic acid (9-ODA), also known as queen substance, are central to honeybee colony function and have been the subject of extensive research.

9-Oxo-2-decenoic acid (9-ODA) is the main component of the queen retinue pheromone (QRP) and is secreted by the mandibular glands of the queen honeybee. nih.govwikipedia.orgresearchgate.net It serves multiple roles within the hive, acting as both a releaser and a primer pheromone. up.ac.zanih.gov As a releaser pheromone, it attracts worker bees to the queen, forming the retinue. nih.gov As a primer pheromone, it physiologically inhibits the development of ovaries in worker bees, thus maintaining the queen's reproductive dominance. nih.govwikipedia.org This inhibitory effect is most potent when combined with other pheromones like 9-HDA. wikipedia.org Furthermore, 9-ODA functions as a sex pheromone, attracting drones during mating flights. nih.govwikipedia.org The biological effects of 9-ODA are mediated through specific olfactory receptors in honeybees, with AmOr11 being identified as a highly sensitive receptor for this compound. researchgate.netevitachem.com The ketone group at the C9 position is crucial for its specific biological activity. evitachem.com

Investigation of Positional and Stereoisomer-Specific Activities

The biological activity of decenoic acid derivatives is highly dependent on the specific isomer, including the position of the double bond and the stereochemistry of any chiral centers.

The position of the double bond in decenoic acid isomers has been shown to be a critical determinant of their biological function. For example, trans-2-decenoic acid stimulates nerve cell regeneration and biofilm disintegration, while cis-3-decenoic acid is a sex pheromone for the female furniture carpet beetle. wikipedia.org In human adipose tissue, several positional isomers of decenoic acid have been identified, including 7-decenoic, 8-decenoic, and 9-decenoic acids, with the cis-9-isomer being predominant among even-numbered monounsaturated fatty acids. nih.gov

Stereoisomerism also plays a crucial role. In the case of 9-HDA, the (9S)-enantiomer is the biologically active form in honeybee systems. The geometric configuration of the double bond is also significant. For instance, trans-9-oxo-2-decenoic acid (9-ODA) is the active queen substance that inhibits queen cell construction and attracts drones. oup.com Its cis isomer is significantly less active, though it can be photoisomerized to the active trans form by sunlight. oup.com The cis isomer does not appear to mask the sex attractant activity of the trans isomer. oup.com

Research on other fatty acid isomers, such as the positional isomers of cis-octadecenoic acid, has shown that acyltransferase enzymes can discriminate between them in a highly selective manner, indicating that the position of the double bond influences their metabolic processing. umich.edu

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. For decenoic acid derivatives, SAR studies have provided insights into the features necessary for their various functions.

The presence and position of functional groups are key. For 9-ODA, the ketone group at the C9 position and the double bond at the C2 position are essential for its specific pheromonal activities in honeybees. evitachem.com Comparing 9-ODA to related compounds like trans-2-decenoic acid (lacking the ketone) and decanoic acid (lacking both the ketone and the C2 double bond) highlights the importance of these structural features for its targeted effects. evitachem.com

SAR studies on synthetic decanoic acid derivatives have been conducted to explore their antimicrobial properties. These studies have shown that the lipophilicity of the compounds often governs their activity against Gram-positive bacteria, while the topological and steric nature of the molecule is a deciding factor for antifungal activity. nih.gov For instance, certain decanoic acid conjugates have demonstrated potent tubulin polymerization inhibitory and antiproliferative activity against cancer cell lines, with the length of the lipid chain and aromatic substitutions affecting their potency. bohrium.com Specifically, decanoic acid conjugates were found to be more potent than longer lipid analogues in this context. bohrium.com

Advanced Synthetic Methodologies for 9-decenoic Acid and Analogs

Chemo- and Stereoselective Synthetic Routes

The development of chemo- and stereoselective synthetic routes is crucial for producing specific isomers of 9-decenoic acid and its derivatives, which can exhibit distinct biological activities.

One notable approach involves the use of the Doebner-Knoevenagel condensation. This method has been successfully employed for a metal-free, gram-scale, and stereoselective synthesis of (E)-9-oxodec-2-enoic acid (9-ODA) and (E)-10-hydroxy-2-decenoic acid (10-HDA), both significant components of honeybee secretions. researchgate.netrsc.org The process starts with the TEMPO-catalyzed oxidation of readily available alcohols to aldehydes, which then react with malonic acid in a Doebner-Knoevenagel reaction to yield the desired α,β-unsaturated acids with high stereoselectivity. researchgate.netrsc.org

Another strategy for achieving stereocontrol is through the Hudrlik–Peterson olefination reaction. This has been utilized for the preparation of fatty acid intermediates and is noted for its ability to create cis-enynyl alcohols from TMS-bearing epoxides, which are valuable for synthesizing biologically active compounds. thieme.de

For the synthesis of chiral derivatives, such as (S)-(+)- and R-(−)-9-hydroxy-(E)-2-decenoic acid, organocuprate-catalyzed opening of chiral methyl oxiranes has been demonstrated. cdnsciencepub.comcdnsciencepub.com This method allows for the preparation of enantiomerically pure forms of this important honeybee pheromone component. cdnsciencepub.comcdnsciencepub.com

Furthermore, chemo- and regioselective transformations of common intermediates like 7-octen-1-yl acetate have been proposed for the synthesis of 9-oxo- and 10-hydroxy-2E-decenoic acids. researchgate.netresearchgate.net These routes demonstrate the versatility of using carefully chosen starting materials and reaction sequences to control the final product's structure.

Development of Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis, including that of this compound and its esters. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

One prominent green strategy involves the use of metathesis, a catalytic reaction that interchanges alkylidene units between molecules with double bonds. grandviewresearch.com This process can be used to produce this compound methyl ester from renewable resources like vegetable oils. grandviewresearch.com For instance, cross-metathesis of oleic acid with ethylene can yield this compound. mdpi.com This method is considered a contribution to green chemistry as it utilizes renewable feedstocks and often employs catalysts that operate under mild conditions. researchgate.net

The use of Brønsted acidic ionic liquids as catalysts for the Fischer esterification of long-chain fatty acids represents another green approach. researchgate.net These ionic liquids can effectively promote the esterification of acids like this compound with alcohols at room temperature under solvent-free conditions, with the added benefit of being recoverable and recyclable. researchgate.net

Enzyme-catalyzed reactions also play a crucial role in the green synthesis of fatty acid derivatives. Lipases, for example, are used for the selective epoxidation of unsaturated fatty acids and their esters. researchgate.net Enzymatic esterification is carried out under mild conditions, resulting in high-purity products and avoiding side reactions like oxidation, which is particularly important for polyunsaturated fatty acids. nottingham.ac.uk

Furthermore, the development of solvent-free and catalyst-free reactions, such as epoxide ring-opening followed by one-pot condensation esterification, exemplifies the move towards more sustainable synthetic protocols for creating derivatives of this compound. acs.org

Strategies for Isomerically Pure Synthesis

Achieving isomerically pure this compound and its analogs is critical, as different isomers can have varying biological effects and physical properties. Several synthetic strategies have been developed to control the isomeric outcome of the final product.

The Doebner-Knoevenagel condensation has proven to be a reliable method for the stereoselective synthesis of the (E)-isomer of α,β-unsaturated acids like 9-oxo-2-decenoic acid. researchgate.netresearchgate.net This reaction, particularly when optimized, can lead to high yields of the desired isomerically pure product. researchgate.net

For the synthesis of very-long-chain fatty acids (VLCFAs) with high isomeric purity, a coupling reaction between terminal alkynes and bromoalkanoic acids has been implemented. This two-step process, followed by a Lindlar catalyzed reduction, can yield monounsaturated VLCFAs with greater than 90% isomeric purity. researchgate.net Similarly, the Wittig reaction is a well-established method for preparing (Z)-configured monoenes in a single step with high isomeric purity. researchgate.net

A practical scheme for synthesizing (E)-9-oxo-2-decenoic acid starts from oleic acid. researcher.life This multi-step process involves ozonolysis, reduction, and a series of regio- and stereoselective conversions, including α-bromination followed by dehydrobromination, to form the double bond with the desired (E)-configuration. researcher.life

The synthesis of isomerically pure jojoba wax-like esters, such as octadec-9-enyl dec-9-enoate and dec-9-enyl oleate, has also been achieved from fatty acids and fatty alcohols, highlighting the importance of isomeric purity in determining the physical properties of these compounds. researchgate.net

Synthesis of Biologically Active Derivatives and Ester Forms

The synthesis of derivatives and ester forms of this compound is a significant area of research, as these modifications can enhance or alter the biological activity of the parent compound. These derivatives are explored for a wide range of applications, from pharmaceuticals to agricultural chemicals.

One approach involves the hybridization of fatty acids with heterocyclic rings to create novel molecules with potentially enhanced biological properties. rsc.org For example, benzothiazoles bearing long-chain fatty acids have been synthesized by reacting fatty acid chlorides with 2-aminothiophenol. rsc.org Similarly, pyrazole, isoxazole, pyrimidine, and pyridine derivatives of fatty acids have been synthesized and screened for antioxidant and anticancer activities. rsc.org

The synthesis of ester derivatives is also common. For instance, branched derivatives of waxy monoesters incorporating 9-decenol and this compound have been synthesized via epoxidation and ring-opening esterification. researchgate.net These branched esters exhibit a range of properties making them suitable for applications as waxes or lubricants. researchgate.net The methyl and ethyl esters of this compound (9-DAME and 9-DAEE) are used as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and in the flavor and fragrance industry. seedessence.eu

Furthermore, the synthesis of glycosylphosphatidylinositol (GPI) derivatives bearing unsaturated lipids, including those related to this compound, is crucial for studying their biological functions. fu-berlin.de These complex molecules are important in various biological processes, and their synthesis, while challenging, provides homogeneous samples for research. fu-berlin.de Derivatives of quinine with fatty acids have also been prepared and evaluated for their antimalarial activity. tandfonline.com

Analytical and Characterization Techniques in 9-decenoic Acid Research

Advanced Chromatographic Separation Methods for Isomer Resolution

The separation of 9-decenoic acid from its isomers is a critical step in its analysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are primary methods employed for this purpose.

In GC analysis, this compound is often derivatized to its methyl ester to enhance volatility and improve chromatographic behavior. tandfonline.com The choice of the GC column's stationary phase is crucial for separating isomers. For instance, a study on fatty acids in beer utilized a column packed with 10% SP-2330 on Chromosorb W AW for initial fractionation, followed by a column with 10% SE-30 on Chromosorb W for further purification. tandfonline.com The separation of geometric (cis/trans) isomers of unsaturated fatty acids can be particularly challenging. Specialized stationary phases, such as those containing cyanopropyl siloxanes or ionic liquids, offer enhanced selectivity for these separations. mdpi.com Comprehensive two-dimensional gas chromatography (GC×GC) provides even greater resolving power for complex samples like wine, where numerous volatile compounds, including this compound, are present. embrapa.br

HPLC, particularly in the reversed-phase mode (RP-HPLC), is another powerful technique for separating fatty acid isomers. sielc.com The use of mobile phases containing silver ions (Ag+-HPLC) can significantly enhance the separation of positional and geometric isomers of unsaturated fatty acids. researchgate.net This technique relies on the complexation of silver ions with the double bonds of the fatty acids, leading to differential retention times. researchgate.net Furthermore, ultra-high-performance liquid chromatography (UHPLC) offers faster analysis times and improved resolution. sielc.com

Table 1: Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection | Application | Reference |

|---|---|---|---|---|---|

| GC | 10% SP-2330 on Chromosorb W AW | Not specified | FID | Fractionation of fatty acids in beer | tandfonline.com |

| GC | 10% SE-30 on Chromosorb W | Not specified | FID | Purification of this compound methyl ester | tandfonline.com |

| GC-MS | DB-WAX UI capillary column | Helium | MS | Analysis of volatile compounds in mushrooms | frontiersin.org |

| RP-HPLC | Newcrom R1 | Acetonitrile, water, and phosphoric acid | Not specified | Analysis of this compound | sielc.com |

Spectroscopic Identification and Structural Elucidation Techniques

Once separated, various spectroscopic methods are used to identify and confirm the structure of this compound.

Mass Spectrometry (MS) is a cornerstone for the identification of this compound. In gas chromatography-mass spectrometry (GC-MS), the compound is typically analyzed as its methyl ester. The resulting mass spectrum shows characteristic fragmentation patterns. tandfonline.com For this compound methyl ester, a key fragmentation is the McLafferty rearrangement, which produces a prominent ion at m/e 74. tandfonline.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition. uni-duesseldorf.de Tandem mass spectrometry (MS/MS) can provide even more detailed structural information by fragmenting a specific parent ion. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is another indispensable tool for structural elucidation. ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively, allowing for the confirmation of the carbon chain length and the position of the double bond. uni-duesseldorf.dechemicalbook.com

Infrared (IR) Spectroscopy , often in the form of Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups present in the molecule, such as the carboxylic acid group and the carbon-carbon double bond. nih.gov

Advanced crystallographic techniques, while less common for a simple fatty acid, can provide definitive structural and stereochemical information for more complex natural products containing a this compound moiety. rsc.org

Table 2: Spectroscopic Data for this compound

| Technique | Key Observations | Reference |

|---|---|---|

| GC-MS (as methyl ester) | Base peak at m/e 74 due to McLafferty rearrangement. | tandfonline.com |

| MS/MS ([M+H]⁺) | Precursor m/z 171.138; Top peak at m/z 153.1. | nih.gov |

| ¹H NMR | Provides information on the protons in the molecule. | chemicalbook.com |

| ¹³C NMR | Provides information on the carbon skeleton. | uni-duesseldorf.de |

Quantitative Analysis in Complex Biological Matrices

Quantifying this compound in complex biological samples such as plasma, urine, or tissues presents analytical challenges due to the presence of numerous other lipids and potential interfering substances. nih.govmdpi.com

A typical workflow involves several steps:

Extraction: Lipids, including this compound, are first extracted from the biological matrix. This often involves a liquid-liquid extraction procedure. nih.gov

Hydrolysis: If the total fatty acid content is of interest, a hydrolysis step is necessary to release fatty acids from their esterified forms (e.g., triglycerides, phospholipids). nih.gov

Derivatization: To improve chromatographic properties and detection sensitivity, especially for GC and LC-MS analysis, this compound is often derivatized. tandfonline.comnih.gov Common derivatization agents include those that form methyl esters (FAMEs) for GC analysis or specialized reagents for LC-MS that enhance ionization efficiency. nih.govresearchgate.net For instance, derivatization with 4-[2-(N,N-Dimethylamino)ethylaminosulfonyl]-7-(2-aminoethylamino)-2,1,3-benzoxadiazole (DAABD-AE) has been shown to dramatically increase sensitivity in LC-MS/MS analysis. nih.gov

Analysis: The derivatized sample is then analyzed by GC or LC, often coupled with a mass spectrometer (GC-MS or LC-MS/MS) for selective and sensitive detection. nih.govresearchgate.net The use of stable isotope-labeled internal standards is crucial for accurate quantification, as it corrects for variations in extraction efficiency and instrument response. nih.gov

A developed targeted metabolomic method using reversed-phase LC-MS/MS allowed for the quantification of 36 fatty acids, including this compound, in just 10 μL of plasma. nih.gov This method demonstrated good precision and recovery, with limits of detection in the picomole range. nih.gov

Application of Mass Spectrometry for Metabolomic Profiling

Mass spectrometry-based metabolomics has become a powerful approach for the comprehensive analysis of small molecules, including this compound, in biological systems. semanticscholar.org Untargeted metabolomics aims to measure as many metabolites as possible to obtain a global snapshot of the metabolome, while targeted metabolomics focuses on the accurate quantification of a specific set of known metabolites. nih.govsemanticscholar.org

Liquid chromatography-mass spectrometry (LC-MS) is a widely used platform for metabolomic profiling of fatty acids. frontiersin.orgsemanticscholar.org It offers high sensitivity and the ability to analyze a wide range of compounds. nih.gov In a study on breast cancer, ultra-high performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) was used to profile serum metabolites, revealing significantly decreased levels of several short- and medium-chain fatty acids, including this compound, in patients compared to healthy individuals. semanticscholar.org

Desorption electrospray ionization mass spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation. acs.org This has been applied to the untargeted metabolic phenotyping of engineered E. coli strains designed to produce free fatty acids, demonstrating its utility for rapid screening. acs.org

The data generated from these metabolomic studies can be analyzed using multivariate statistical methods, such as principal component analysis (PCA), to identify patterns and potential biomarkers associated with different physiological or pathological states. semanticscholar.orgacs.org

Pharmacological and Biomedical Research Directions for 9-decenoic Acid

Exploration of Therapeutic Potential in Disease Models

The therapeutic potential of 9-decenoic acid and related medium-chain fatty acids is an active area of investigation across various disease models. Research has particularly focused on its role in neurological conditions and cancer.

In the context of epilepsy, decanoic acid, a closely related saturated fatty acid, has demonstrated antiseizure activity in ex vivo rat hippocampal slice models of epileptiform activity. unil.ch Studies suggest that decanoic acid, rather than ketones, may be the primary anticonvulsant component of the medium-chain triglyceride (MCT) ketogenic diet, a therapeutic approach for drug-resistant epilepsy. unil.choup.com This has spurred interest in the direct therapeutic application of decanoic acid and its derivatives.

Beyond epilepsy, the broader therapeutic implications of the ketogenic diet and its constituent fatty acids are being explored for other neurological diseases such as Alzheimer's and Parkinson's disease. researchgate.netmdpi.com The neuroprotective and antioxidant effects associated with the ketogenic diet, which improve mitochondrial function and reduce neuroinflammation, are thought to be beneficial in these conditions. researchgate.net While much of this research has focused on decanoic acid, the structural similarity of this compound suggests it may have comparable or unique therapeutic properties worth investigating in these neurodegenerative models.

In oncology, decanoic acid has been shown to exert anti-tumor effects in hepatocellular carcinoma (HCC) models. mdpi.com It was found to suppress the phosphorylation of c-Met, a receptor tyrosine kinase, and induce apoptosis in HCC cells by inhibiting various oncogenic proteins. mdpi.com This highlights the potential of ten-carbon fatty acids like this compound as candidates for cancer therapy.

The therapeutic potential of royal jelly, which contains related fatty acids like 10-hydroxy-2-decenoic acid (10-HDA), has also been investigated for metabolic disorders. mdpi.com 10-HDA has shown promise in reducing insulin resistance and hyperglycemia. mdpi.com These findings suggest that this compound could also be explored for its effects on metabolic health.

Table 1: Therapeutic Potential of Related Fatty Acids in Disease Models

| Fatty Acid | Disease Model | Observed Effects |

| Decanoic Acid | Epilepsy (ex vivo rat hippocampal slices) | Antiseizure activity unil.choup.com |

| Decanoic Acid | Hepatocellular Carcinoma | Anti-tumor effects, induction of apoptosis mdpi.com |

| 10-Hydroxy-2-decenoic acid | Metabolic Disorders | Reduction of insulin resistance and hyperglycemia mdpi.com |

Mechanisms in Neurobiological Contexts and Neurological Disorders

Research into the neurobiological mechanisms of this compound and similar fatty acids has revealed several key pathways through which they may exert their effects on the nervous system. A significant finding is the direct interaction of decanoic acid with AMPA receptors, a type of ionotropic glutamate receptor. unil.ch It acts as a non-competitive antagonist, a mechanism that is sufficient to explain its antiseizure effects. unil.ch This direct inhibition of excitatory neurotransmission is a crucial insight into how the MCT ketogenic diet may work to control seizures. unil.choup.com

The influence of these fatty acids extends to fundamental cellular signaling pathways. For instance, decanoic acid has been shown to inhibit the mechanistic target of rapamycin complex 1 (mTORC1). frontiersin.org This effect was identified in the model organism Dictyostelium discoideum and validated in mammalian and human models, where it was shown to be independent of glucose and insulin levels. frontiersin.org The mTORC1 pathway is a central regulator of cell growth and metabolism, and its dysregulation is implicated in various neurological disorders, including epilepsy and some cancers. frontiersin.org

Furthermore, studies using Dictyostelium have indicated that decanoic acid can reduce phosphoinositide turnover and diacylglycerol kinase (DGK) activity. frontiersin.org These discoveries point to additional molecular mechanisms that could be relevant to the treatment of conditions like epilepsy and bipolar disorder. frontiersin.org

Development of Novel Antimicrobial and Antifungal Agents

This compound has demonstrated notable antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents. It has been found to be effective at killing many in-can spoilage microorganisms that can be present in surface coatings, and it also exhibits low toxicity. google.com This suggests its potential use as a preservative.

The broader class of medium-chain fatty acids, including decanoic acid, is recognized for its substantial antibacterial and antifungal activities. researchgate.netscispace.com Decanoic acid has been shown to be effective against a range of microbes. researchgate.net For instance, medium-chain saturated fatty acids (from C7 to C12) have exhibited antimicrobial activity against Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 100 to 200 μg/mL. nih.gov They also inhibited biofilm formation by 75% at a concentration of 2 μg/mL. nih.gov

Derivatives of decanoic acid have been synthesized and evaluated for their antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi like Candida albicans and Aspergillus niger. researchgate.netnih.gov These studies provide a basis for the development of novel antimicrobial and antifungal drugs based on the decanoic acid structure.

Volatile organic compounds (VOCs) produced by certain endophytic fungi, which can include fatty acids and their derivatives, have also shown antifungal properties. For example, VOCs from Daldinia eschscholtzii, which include this compound, have been shown to inhibit the growth of Colletotrichum acutatum, a fungus that causes post-harvest infections in strawberries. nih.gov This highlights the potential of this compound as a natural antifungal agent in agricultural applications.

Table 2: Antimicrobial and Antifungal Activity of this compound and Related Compounds

| Compound | Target Organism | Activity |

| This compound | In-can spoilage microorganisms | Effective at killing google.com |

| This compound | Colletotrichum acutatum | Inhibits growth (as part of VOCs) nih.gov |

| Medium-chain saturated fatty acids (C7-C12) | Candida albicans | MIC of 100-200 μg/mL; inhibits biofilm formation nih.gov |

| Decanoic acid derivatives | Gram-positive and Gram-negative bacteria, fungi | Antimicrobial and antifungal activity researchgate.netnih.gov |

In Silico Modeling and Quantitative Structure-Activity Relationship (QSAR) Analyses

In silico modeling and Quantitative Structure-Activity Relationship (QSAR) analyses are increasingly being used to guide the development of new therapeutic agents based on the structure of this compound and its derivatives. These computational approaches help in understanding the relationship between the chemical structure of a compound and its biological activity, thereby facilitating the design of more potent and specific drugs.

QSAR studies have been conducted on various derivatives of decanoic acid to model their antimicrobial activities. researchgate.netnih.gov These studies have used multiple linear regression and have been validated by methods like the leave-one-out (LOO) approach. researchgate.netnih.gov The findings from these analyses have indicated that for Gram-positive bacteria, the lipophilicity of the compounds is a key determinant of their activity. researchgate.netnih.gov In contrast, for antifungal activity, the topological and steric nature of the molecule appears to be the deciding factor. researchgate.netnih.gov

The encouragement of QSAR methods in regulatory frameworks like REACH has led to the development of models for predicting various toxicological endpoints, such as developmental toxicity. researchgate.net While not specific to this compound, these general models can be applied to assess the potential risks of new chemical entities based on their structure.

Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are being employed to predict the pharmacokinetic and toxicological properties of decanoic acid derivatives. scispace.comresearchgate.net These predictions help in identifying promising lead compounds for further development by filtering out those with unfavorable ADMET profiles at an early stage. scispace.com For example, in one study, several decanoic acid derivatives were identified through in silico ADMET analysis as candidates for further exploration of their biological activities. researchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have also been applied to model the activity of various compounds, including those targeting the nervous system. mdpi.com These advanced modeling techniques can provide detailed insights into the steric, electrostatic, and hydrogen-bonding interactions that govern the biological activity of a molecule, which can be invaluable for the rational design of novel drugs based on the this compound scaffold. mdpi.com

Agricultural and Ecological Research Implications of 9-decenoic Acid

Role in Plant Physiology and Stress Response Mechanisms

The direct role of 9-decenoic acid in the physiological processes and stress responses of plants is not extensively documented in current scientific literature. However, the broader class of fatty acids is crucial for plant life. creative-proteomics.com Unsaturated fatty acids, in general, are recognized as key defenders against both biotic and abiotic stresses, such as pathogen infection, drought, and temperature changes. frontiersin.orgnih.govresearchgate.net They are integral components of cell membranes, act as energy reserves, and serve as precursors for bioactive signaling molecules like jasmonates. researchgate.net For instance, the cleavage of certain fatty acids by the hydroperoxide lyase enzyme produces compounds like 12-oxo-(Z)-9-decenoic acid, which is involved in plant defense signaling. mdpi.com While specific research on this compound is limited, related fatty acids are known to be involved in plant stress responses, suggesting a potential area for future investigation. creative-proteomics.comfrontiersin.orgmdpi.com

Potential for Application in Sustainable Pest Management Strategies

The potential of this compound in sustainable pest management is primarily linked to its function as a pheromone and its inherent antimicrobial properties. Its ester, this compound methyl ester, is noted for its potential as a biopesticide. pmarketresearch.commarketresearchfuture.com The use of such natural compounds aligns with the goals of integrated pest management (IPM) by offering alternatives to synthetic pesticides. alfa-chemistry.commdpi.com

Research has highlighted the following potential applications:

Ecological Significance in Interspecies Communication and Chemical Ecology

The most well-documented role of this compound is in the field of chemical ecology, specifically as a semiochemical (a chemical involved in communication) for the honeybee, Apis mellifera. agriculturejournals.czcabidigitallibrary.org It is a crucial ingredient of the Queen Mandibular Pheromone (QMP), a complex chemical blend that governs the social structure and stability of the honeybee colony. wikipedia.orgmdpi.com

The QMP is a blend of several compounds, with derivatives of this compound being central to its function. mdpi.com The primary components include 9-oxo-2(E)-decenoic acid (9-ODA) and the (R)- and (S)- enantiomers of 9-hydroxy-2(E)-decenoic acid (9-HDA). google.comgoogle.com While each component alone has weak activity, the specific blend is highly effective at signaling the presence of a healthy, reproductive queen. google.comgoogle.com

Key functions of these this compound derivatives within the hive include:

This complex chemical communication system, heavily reliant on this compound derivatives, is fundamental to the ecological success and social organization of honeybee colonies. cabidigitallibrary.orgnih.gov

Components of the Honeybee Queen Mandibular Pheromone (QMP)| Compound Name | Abbreviation | Primary Function in the Pheromone Blend |

|---|---|---|

| (E)-9-oxo-2-decenoic acid | 9-ODA | Long-distance sex attractant for drones; inhibits worker ovary development; induces retinue behavior. wikipedia.orgagriculturejournals.czwikipedia.org |

| (R)- and (S)-(E)-9-hydroxy-2-decenoic acid | 9-HDA | Close-range drone attraction; contributes to retinue response and social stability. google.comwikipedia.org |

| Methyl p-hydroxybenzoate | HOB | Part of the blend that initiates and stabilizes the retinue response. google.comgoogle.commdpi.com |

| 4-hydroxy-3-methoxyphenylethanol | HVA | Aromatic component of the five-compound blend that elicits the full retinue response. google.comgoogle.commdpi.com |

Future Research Directions and Unexplored Avenues

Elucidation of Comprehensive Signaling Networks and Receptor Identification

A critical area for future research is the complete elucidation of the signaling networks governed by 9-decenoic acid and its derivatives. While it is known to be involved in cell signaling, the precise pathways and receptors through which it exerts its effects are not fully understood. For instance, in the context of insect biology, a specific odorant receptor, AmOr11 + AmOr2, has been identified in honey bees as a receptor for 9-oxo-2-decenoic acid (9-ODA), a related compound that functions as a queen substance and sex pheromone. pnas.org This receptor is highly sensitive and specific to 9-ODA, highlighting the importance of identifying analogous receptors for this compound in other biological systems to understand its role as a signaling molecule. pnas.org

In microorganisms, a structurally related molecule, cis-2-decenoic acid (CDA), produced by Pseudomonas aeruginosa, acts as a diffusible signal factor that induces biofilm dispersal. researchgate.netfrontiersin.org Transcriptome analysis has revealed that CDA regulates the expression of numerous genes involved in motility, metabolic activity, and virulence. researchgate.net A key cluster of five genes (PA4978, PA4979, PA4980, PA4982, PA4983) is suggested to be involved in CDA synthesis and perception. researchgate.net Future research should focus on functionally characterizing these genes and their protein products to map the complete signaling cascade. Understanding these networks could offer strategies for controlling bacterial behavior and pathogenicity.

Exploration of Novel Therapeutic Targets and Biomedical Applications

The biomedical potential of this compound and its analogs is a promising area for further exploration. Research has indicated that medium-chain fatty acids, including decanoic acid, possess antimicrobial and antifungal properties. ontosight.aiontosight.ai This suggests that this compound could be a candidate for the development of new therapeutic agents against infectious diseases. ontosight.ai For example, the related compound cis-2-decenoic acid has been shown to inhibit the growth and biofilm formation of methicillin-resistant Staphylococcus aureus (MRSA). nih.gov